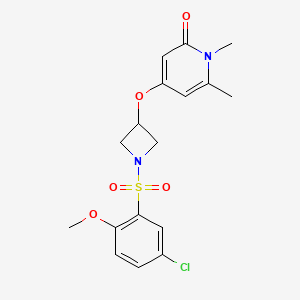

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic small molecule characterized by a pyridin-2-one core substituted with a methyl group at position 1 and 4. The azetidin-3-yloxy moiety at position 4 is further functionalized with a sulfonyl group linked to a 5-chloro-2-methoxyphenyl ring. The sulfonylazetidine group may enhance binding affinity to target proteins, while the chloro and methoxy substituents likely influence lipophilicity and metabolic stability. Structural elucidation of such compounds often employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5S/c1-11-6-13(8-17(21)19(11)2)25-14-9-20(10-14)26(22,23)16-7-12(18)4-5-15(16)24-3/h4-8,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFBKIPODUGRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, commonly referred to as the target compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClN₂O₅S |

| Molecular Weight | 398.9 g/mol |

| CAS Number | 2034289-67-1 |

Synthesis

The synthesis of the compound typically involves several steps, starting with the formation of the azetidine ring followed by sulfonylation. The general synthetic route is as follows:

- Formation of Azetidine Ring : Cyclization of a suitable amine with an epoxide under basic conditions.

- Sulfonylation : Reaction with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

The biological activity of the compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, while the azetidine and pyridinone moieties could influence pharmacokinetics and bioactivity. Potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It may act on specific receptors to modulate physiological responses.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including:

| Compound Type | Cancer Cell Line | IC₅₀ Value (μM) |

|---|---|---|

| N1-substituted 6-arylthiouracils | HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

These findings suggest that the target compound may also possess anticancer properties worth investigating further.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been noted in studies focusing on myeloperoxidase (MPO), which is implicated in autoimmune and inflammatory disorders. Inhibitors of MPO have shown promise in reducing inflammation and oxidative stress.

Case Studies

Several case studies have explored compounds structurally related to the target compound:

- Inhibition of Myeloperoxidase : A study demonstrated that a related compound significantly inhibited MPO activity in human blood samples, suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Another study evaluated a series of derivatives against MCF-7 breast cancer cells, revealing promising cytotoxic effects that warrant further exploration for the target compound .

Comparison with Similar Compounds

Key Differences:

Substituents at Position 4: The target compound features a sulfonylazetidine group, which is absent in the analogs from . This group may improve steric interactions with hydrophobic binding pockets in biological targets. Pyridin-2-one (1) and (2) instead have 4-dimethylaminophenyl groups, which could enhance solubility due to the polar dimethylamino group .

Pyridin-2-one (1) and (2) employ dicarbonitrile groups, which are strongly electron-withdrawing and may stabilize the enol tautomer of the pyridinone core .

Position 6 Modifications: The target’s methyl group at position 6 contrasts with the hydroxy (compound 1) or amino (compound 2) groups in analogs. Methylation likely reduces polarity, improving membrane permeability.

Hypothesized Bioactivity and Pharmacokinetic Profiles

While explicit data on the target compound’s bioactivity is unavailable, inferences can be drawn from structural analogs:

- Kinase Inhibition : Sulfonylazetidine derivatives are recurrent in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The target’s sulfonyl group may chelate ATP-binding site residues.

- Antimicrobial Potential: Pyridinones with electron-deficient aromatic systems (e.g., dicarbonitriles in ) exhibit antimicrobial activity. The target’s chloro-methoxy group could similarly disrupt microbial enzymes .

- Metabolic Stability: The methyl groups at positions 1 and 6 may slow hepatic oxidation compared to hydroxy or amino substituents, as seen in compounds.

Q & A

Basic: What synthetic methodologies are established for this compound?

Answer:

The synthesis typically involves a multi-step process:

Sulfonylation: React 5-chloro-2-methoxybenzenesulfonyl chloride with an azetidine derivative (e.g., 3-hydroxyazetidine) in the presence of a base like triethylamine to form the sulfonamide intermediate .

Coupling: Use nucleophilic substitution or Mitsunobu conditions to link the azetidine-sulfonyl moiety to the pyridinone core.

Characterization: Validate structural integrity via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity). X-ray crystallography may resolve stereochemical ambiguities .

Advanced: How can reaction yields be optimized when steric hindrance limits sulfonylation efficiency?

Answer:

Strategies include:

- Catalyst selection: Bulky bases (e.g., DIPEA) reduce steric interference during sulfonylation.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Alternative coupling methods: Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Computational modeling: Density functional theory (DFT) predicts transition-state geometries to guide synthetic modifications .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Spectroscopy: H/C NMR identifies functional groups and stereochemistry. UV-Vis spectroscopy confirms π-π* transitions in the pyridinone ring.

- Chromatography: Reverse-phase HPLC with photodiode array detection monitors purity.

- Mass spectrometry: HRMS (ESI-TOF) verifies molecular weight (error < 2 ppm) .

Advanced: How should researchers address discrepancies in reported biological activity across assays?

Answer:

- Standardized protocols: Use uniform cell lines (e.g., HEK293 for kinase assays) and control for metabolic variability with CYP450 inhibitors.

- Dose-response validation: Perform EC/IC measurements in triplicate across independent labs.

- Data reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., cell passage number, serum batch) .

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

Answer:

- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).

- Molecular dynamics (MD): AMBER or GROMACS simulates binding stability over 100+ ns trajectories.

- Experimental validation: Surface plasmon resonance (SPR) quantifies binding kinetics (K, k/k) to confirm predictions .

Basic: What stability profiles must be assessed for long-term storage?

Answer:

- Accelerated stability studies: Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation.

- Lyophilization: Freeze-drying in amber vials under argon prevents hydrolytic/oxidative degradation.

- Photostability: Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties .

Advanced: How to evaluate environmental persistence and ecotoxicity?

Answer:

- OECD 308 guideline: Incubate in water-sediment systems under aerobic/anaerobic conditions for 60+ days.

- Degradation analysis: LC-QTOF-MS identifies transformation products; measure half-life (t).

- QSAR modeling: Predict bioaccumulation (log K) and acute toxicity (LC) using EPI Suite .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Answer:

- Randomized block design: Assign compound batches to experimental units randomly to control for confounding factors .

- Quality control (QC): Implement NMR/LCMS fingerprinting for each batch.

- Blinded analysis: Independent replication of assays by separate research teams reduces bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.